Structural Distinction from LOXL2 Inhibitor (2-Chloropyridin-4-yl)methanamine
The target compound, 1-(2-Chloropyridin-4-yl)ethanamine, is a higher homolog of the known selective LOXL2 inhibitor (2-chloropyridin-4-yl)methanamine. The addition of a methyl group at the alpha-carbon introduces a chiral center and increased steric bulk, which can profoundly affect binding interactions. The methanamine analog demonstrates an IC50 of 126 nM against human LOXL2 and is selective over LOX, MAO-A, MAO-B, and SSAO [1]. This quantitative data establishes a baseline for the chemical series, highlighting how the target compound's structural variation offers a distinct starting point for SAR exploration and optimization of potency, selectivity, or pharmacokinetic properties.
| Evidence Dimension | Potency against human LOXL2 enzyme (IC50) |
|---|---|
| Target Compound Data | Not directly reported in the cited study. The compound is a structural analog with an additional methyl group. |
| Comparator Or Baseline | (2-chloropyridin-4-yl)methanamine (Compound 20) IC50 = 126 nM |
| Quantified Difference | Structural difference: addition of a methyl group on the alpha-carbon. |
| Conditions | In vitro enzymatic assay against human LOXL2 [1]. |
Why This Matters
The methyl group in 1-(2-Chloropyridin-4-yl)ethanamine provides a chiral handle for asymmetric synthesis and a tool to probe steric and conformational effects in target binding, which is absent in the achiral methanamine analog.
- [1] Hutchinson JH, Rowbottom MW, Lonergan D, et al. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Med Chem Lett. 2017;8(4):423-427. doi:10.1021/acsmedchemlett.7b00014. View Source
